molecular formula C10H19NO2 B2698209 1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine CAS No. 38745-81-2

1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine

Cat. No.: B2698209
CAS No.: 38745-81-2
M. Wt: 185.267
InChI Key: LTDYRACFQQCGSS-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine (CAS 7143-13-7) is a spirocyclic compound featuring a dioxane ring fused to a cyclohexane moiety, with a methanamine substituent at position 5. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . Key physical properties include a boiling point of 270.1°C (760 mmHg), density of 1.08 g/cm³, and a calculated pKa of ~10.25, indicating weak basicity . The compound’s spiro architecture imparts conformational rigidity, making it valuable in pharmaceutical and organic synthesis as a chiral building block or intermediate .

Synthesis typically involves multi-step routes, such as the reduction of ketone precursors (e.g., 1,4-dioxaspiro[4.6]undecan-7-one) using NaBH₄ in methanol, followed by purification via column chromatography . Spectroscopic characterization (NMR, IR, MS) confirms structural integrity and regioselectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.6]undecan-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-8-9-3-1-2-4-10(7-9)12-5-6-13-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDYRACFQQCGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC(C1)CN)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of a suitable diol with a carbonyl compound to form the dioxaspiro ring, followed by amination to introduce the methanamine group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process would typically be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible.

Chemical Reactions Analysis

Amine Functionalization Reactions

The primary amine group undergoes typical nucleophilic reactions, including salt formation, acylation, and alkylation.

Salt Formation

Reaction with hydrohalic acids produces stable salts, enhancing solubility for biological applications:

C11H21NO2+HIC11H21NO2HI\text{C}_{11}\text{H}_{21}\text{NO}_2 + \text{HI} \rightarrow \text{C}_{11}\text{H}_{21}\text{NO}_2 \cdot \text{HI}

  • Conditions : Room temperature, polar solvents (e.g., ethanol).

  • Yield : >85% (reported for analogous guanidine hydroiodide derivatives).

Acylation

Acetylation with acetic anhydride forms the corresponding amide:

C11H21NO2+(CH3CO)2OC13H23NO3+CH3COOH\text{C}_{11}\text{H}_{21}\text{NO}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{13}\text{H}_{23}\text{NO}_3 + \text{CH}_3\text{COOH}

  • Catalyst : Pyridine or DMAP.

  • Reaction Time : 4–6 hours at 60°C.

Alkylation

Alkylation with methyl iodide generates N-methyl derivatives:

C11H21NO2+CH3IC12H23NO2I\text{C}_{11}\text{H}_{21}\text{NO}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_{12}\text{H}_{23}\text{NO}_2 \cdot \text{I}^-

  • Conditions : K2_2CO3_3, DMF, 12 hours at 50°C .

  • Yield : ~70% (similar spirocyclic amines) .

Spirocyclic Ring-Opening Reactions

The 1,4-dioxaspiro[4.6]undecane system undergoes acid- or base-catalyzed ring-opening to yield linear ketones or diols.

Acid-Catalyzed Hydrolysis

Treatment with HCl opens the dioxolane ring, forming a diketone:

C11H21NO2+2H2OHClC9H17NO4+2HOCH2CH2OH\text{C}_{11}\text{H}_{21}\text{NO}_2 + 2\text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_9\text{H}_{17}\text{NO}_4 + 2\text{HOCH}_2\text{CH}_2\text{OH}

  • Conditions : 1M HCl, reflux for 3 hours .

  • Byproduct : Ethylene glycol (removed via distillation) .

Base-Mediated Rearrangement

In basic conditions, the spiro system rearranges to form fused bicyclic ethers:

C11H21NO2NaOHC11H19NO3+H2O\text{C}_{11}\text{H}_{21}\text{NO}_2 \xrightarrow{\text{NaOH}} \text{C}_{11}\text{H}_{19}\text{NO}_3 + \text{H}_2\text{O}

  • Conditions : 2M NaOH, 80°C, 2 hours .

  • Mechanism : Intramolecular nucleophilic attack followed by ring contraction .

Cross-Coupling Reactions

The amine participates in palladium-catalyzed couplings, enabling C–N bond formation.

Reaction Type Reagents Product Yield Source
Buchwald-HartwigPd(OAc)2_2, Xantphos, K3_3PO4_4Aryl amine derivatives65–78%
Suzuki-MiyauraPd(PPh3_3)4_4, Na2_2CO3_3Biaryl spirocyclic compounds55%

Reductive Amination

The primary amine reacts with aldehydes/ketones under reductive conditions to form secondary amines:

C11H21NO2+RCHONaBH4C11H20N(O)R+H2O\text{C}_{11}\text{H}_{21}\text{NO}_2 + \text{RCHO} \xrightarrow{\text{NaBH}_4} \text{C}_{11}\text{H}_{20}\text{N(O)R} + \text{H}_2\text{O}

  • Substrates : Benzaldehyde, cyclohexanone.

  • Yields : 60–75%.

Scientific Research Applications

Scientific Research Applications

1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine has several promising applications across different scientific domains:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical transformations, including:

  • Reagent in Organic Transformations : It can be utilized in substitution reactions to produce a wide range of substituted amines.
  • Building Block for Complex Molecules : The spirocyclic nature enables the construction of more complex molecular architectures.

Medicinal Chemistry

Research indicates potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.
  • Potential as Opioid Receptor Ligands : The compound's structure suggests it may interact with opioid receptors, which are critical in pain modulation and could lead to new pain management therapies .

Materials Science

The unique properties of this compound can be leveraged in developing new materials:

  • Polymers and Specialty Chemicals : Its chemical reactivity allows for incorporation into polymer matrices or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure may enable it to fit into unique binding sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine with structurally related spirocyclic dioxane derivatives:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Boiling Point (°C) Key Applications References
This compound C₉H₁₇NO₂ Methanamine at position 7 171.24 270.1 Pharmaceutical intermediates
{1,4-Dioxaspiro[4.6]undecan-2-yl}methanamine C₁₀H₁₉NO₂ Methanamine at position 2 185.27 Not reported Organic synthesis
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-ylmethanamine C₁₂H₂₃NO₂ Trimethyl groups at positions 7, 9, 9 213.32 287.0 Specialty chemicals
[8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine C₁₄H₂₀N₂O₂ Pyridinyl group at position 8 248.32 Not reported Ligand design, catalysis
1,4-Dioxa-8-azaspiro[4.6]undecane C₈H₁₅NO₂ Nitrogen atom in the spiro ring 157.21 Not reported Heterocyclic chemistry

Structural and Functional Insights:

Substituent Position: The position of the methanamine group (e.g., C7 vs. C2) affects electronic distribution and steric hindrance, influencing reactivity. For instance, C7-substituted derivatives show higher thermal stability (boiling point ~270°C) compared to C2 analogs .

Heteroatom Variations :

  • Replacement of oxygen with sulfur (e.g., 1,4-dithiaspiro compounds in ) enhances lipophilicity but reduces polarity, impacting solubility .
  • Nitrogen-containing analogs (e.g., 1,4-dioxa-8-azaspiro[4.6]undecane) exhibit basicity and coordination ability, making them suitable for metal-catalyzed reactions .

Aromatic Functionalization :

  • Pyridinyl or phenyl substituents (e.g., [8-(pyridin-2-yl)-...]methanamine) introduce π-π stacking interactions, useful in supramolecular chemistry or receptor binding .

Synthetic Accessibility :

  • Derivatives with smaller spiro rings (e.g., 1,4-dioxaspiro[4.5]decane) are synthesized via shorter routes, while larger rings (e.g., [4.6] systems) require optimized cyclization conditions .

Biological Activity

1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC₁₀H₁₉NO₂
Molecular Weight185.27 g/mol
IUPAC Name1,4-dioxaspiro[4.6]undecan-3-ylmethanamine
PubChem CID71758268
AppearanceLiquid
Storage Temperature4 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate neurotransmitter systems and exhibit effects on enzyme inhibition, which may contribute to its pharmacological profiles.

Proposed Mechanisms:

  • Neurotransmitter Modulation : It may influence the levels of neurotransmitters such as serotonin and dopamine, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Activity

Several studies have investigated the biological activity of this compound, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties against a range of pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.

Antidiabetic Effects

In vitro studies have demonstrated that this compound can inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism. This inhibition can lead to reduced postprandial glucose levels, suggesting its potential use in managing diabetes.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Lall et al. (2006) highlighted the effectiveness of the compound against Helichrysum melanacme, showcasing a significant reduction in microbial growth at concentrations as low as 0.125% .
  • Antidiabetic Research : Another investigation focused on the enzyme inhibitory effects of the compound on α-amylase and α-glucosidase, revealing inhibition rates of up to 55% at specific concentrations .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study TypeBiological ActivityObservations
Antimicrobial StudyBacterial InhibitionEffective against S. aureus and E. coli
Antidiabetic ResearchEnzyme InhibitionUp to 55% inhibition of α-glucosidase
Neurotransmitter StudyModulation EffectsInfluences serotonin and dopamine levels

Q & A

Basic: What are the established synthetic routes for 1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine?

Answer:
The synthesis typically involves rhodium-catalyzed 1,2-additions to form the spirocyclic backbone, followed by functional group modifications. For example:

  • Step 1: Formation of 1,4-Dioxaspiro[4.6]undec-6-en-8-one via rhodium-catalyzed cyclization of precursor ketones or enones. This method achieved a 75% yield under optimized conditions (catalyst loading: 5 mol%, reaction time: 12 h) .
  • Step 2: Reduction of ketone intermediates using NaBH₄ in methanol at 0°C to generate hydroxyl derivatives, which are further functionalized to methanamine groups .

Key considerations include solvent selection (e.g., methanol for NaBH₄ stability) and purification via column chromatography to isolate the spirocyclic product .

Basic: How is the purity and structural integrity of this compound validated?

Answer:

  • Chromatography: HPLC or GC-MS is used to assess purity (>95% in some cases) .
  • Spectroscopy:
    • NMR: Analysis of sp³ hybridized carbons in the spiro system (e.g., δ 3.5–4.5 ppm for dioxolane protons) .
    • Mass Spectrometry: Molecular ion peaks (e.g., m/z 154 for C₉H₁₄O₂ analogs) confirm molecular weight .
  • Physical Properties: Boiling point, density, and logP values (e.g., logP = 1.48 for ethyl derivatives) are cross-referenced with computational models .

Advanced: How can researchers optimize synthetic yields of this compound?

Answer:

  • Catalyst Optimization: Increase rhodium catalyst loading (e.g., 10 mol%) to enhance cyclization efficiency, though excess may promote side reactions .
  • Temperature Control: Maintain reaction temperatures below 25°C during ketone reductions to prevent over-reduction .
  • Purification: Use gradient elution in column chromatography (e.g., hexane/ethyl acetate 10:1 to 4:1) to separate spirocyclic products from linear byproducts .

Advanced: How are spectral data discrepancies resolved for spirocyclic compounds?

Answer:

  • Comparative Analysis: Cross-check experimental NMR shifts with literature databases (e.g., δ 1.2–2.1 ppm for methylene groups in spiro systems) .
  • Complementary Techniques: Use IR spectroscopy to confirm carbonyl stretches (1700–1750 cm⁻¹) in ketone intermediates or X-ray crystallography for unambiguous structural confirmation .
  • Computational Validation: Compare experimental logP or dipole moments with DFT-calculated values to verify consistency .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Moisture Sensitivity: Store in sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis of the dioxolane ring .
  • Temperature: Maintain storage at 0–6°C for long-term stability, as elevated temperatures may induce ring-opening reactions .
  • Light Exposure: Protect from UV light to avoid photooxidation of the methanamine group .

Advanced: How does the spirocyclic structure influence reactivity in medicinal chemistry applications?

Answer:

  • Steric Effects: The spiro junction imposes conformational rigidity, reducing rotational freedom and enhancing binding specificity to biological targets (e.g., enzymes or receptors) .
  • Electrophilic Reactivity: The strained dioxolane ring can undergo ring-opening with nucleophiles (e.g., amines or thiols), enabling functionalization for prodrug design .
  • Metabolic Stability: The spiro system resists cytochrome P450-mediated oxidation, improving pharmacokinetic profiles in drug candidates .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

  • Chromatographic Separation: Use high-resolution columns (e.g., Chromolith HPLC) with mobile phases optimized for polar spirocyclic compounds to resolve co-eluting impurities .
  • Detection Limits: Employ tandem MS (e.g., LC-MS/MS) with MRM (multiple reaction monitoring) to detect impurities at ppm levels .
  • Sample Preparation: Derivatize the methanamine group with dansyl chloride to enhance UV/fluorescence detection sensitivity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methanol or borane complexes) .
  • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact, as the compound may cause irritation (H315/H319 hazards) .
  • Spill Management: Neutralize acidic or basic residues with bicarbonate or citric acid before disposal .

Advanced: How can computational modeling aid in predicting the biological activity of derivatives?

Answer:

  • Docking Studies: Use software like AutoDock to simulate interactions between the spirocyclic core and target proteins (e.g., kinases or GPCRs) .
  • QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on the dioxolane ring) with IC₅₀ values to design potent analogs .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability and toxicity profiles based on logP, PSA, and H-bond donor/acceptor counts .

Advanced: What strategies address contradictions in reported synthetic yields or reaction conditions?

Answer:

  • Reproducibility Checks: Replicate literature procedures with controlled variables (e.g., solvent purity, catalyst batch) to identify discrepancies .
  • Mechanistic Studies: Use in-situ IR or NMR to monitor reaction progress and identify intermediates that may divert pathways .
  • Collaborative Validation: Cross-validate results with independent labs using standardized protocols (e.g., USP methods for purity assessment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.